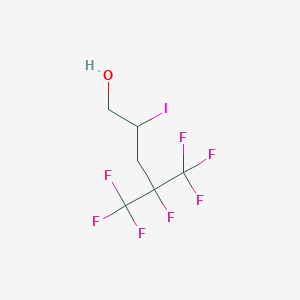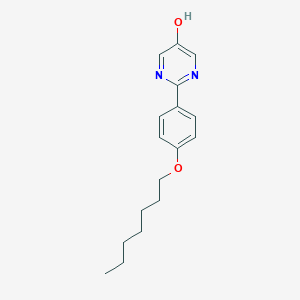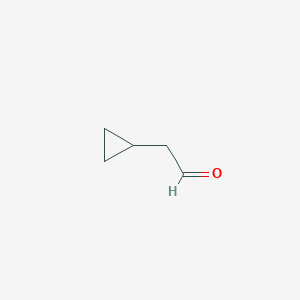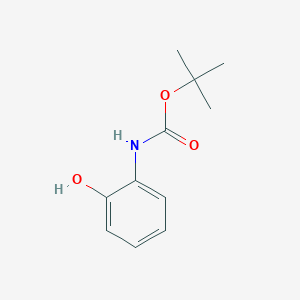
(S)-Styrene oxide
概要
説明
(S)-Styrene oxide is an organic compound characterized by an epoxide functional group attached to a styrene backbone. It is a chiral molecule, meaning it has non-superimposable mirror images, with the (S)-enantiomer being one of these forms. This compound is significant in various chemical and industrial applications due to its reactivity and ability to undergo a range of chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: (S)-Styrene oxide can be synthesized through several methods, including:
Asymmetric Epoxidation: One common method involves the asymmetric epoxidation of styrene using chiral catalysts such as Jacobsen’s catalyst. This method ensures the selective formation of the (S)-enantiomer.
Microbial Oxidation: Certain microorganisms can selectively oxidize styrene to this compound. This biocatalytic approach is environmentally friendly and offers high enantioselectivity.
Industrial Production Methods:
Chemical Synthesis: Industrially, this compound is often produced via the epoxidation of styrene using peracids like peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under controlled temperature and pressure conditions to maximize yield and selectivity.
化学反応の分析
(S)-Styrene oxide is a versatile compound that undergoes various chemical reactions:
Oxidation: It can be further oxidized to form compounds such as phenylacetaldehyde or benzoic acid under specific conditions.
Reduction: Reduction of this compound can yield 2-phenylethanol, a valuable intermediate in the fragrance industry.
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines, resulting in the formation of diols, ethers, and amino alcohols, respectively.
Polymerization: this compound can undergo polymerization to form poly(styrene oxide), which has applications in materials science.
科学的研究の応用
(S)-Styrene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Researchers utilize this compound in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and biologically active molecules.
Industry: this compound is employed in the production of epoxy resins, which are used in coatings, adhesives, and composite materials.
作用機序
The mechanism of action of (S)-styrene oxide involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the epoxide ring acts as an electrophile, reacting with nucleophiles to form more stable products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
(S)-Styrene oxide can be compared with other epoxides and related compounds:
Styrene Oxide ®-Enantiomer: The ®-enantiomer of styrene oxide has similar chemical properties but differs in its spatial configuration, leading to different reactivity and selectivity in chiral environments.
Ethylene Oxide: A simpler epoxide, ethylene oxide, is more reactive due to its smaller size and is widely used in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another related compound, propylene oxide, is used in the production of polyurethanes and as a fumigant.
The uniqueness of this compound lies in its chiral nature and its ability to serve as a precursor for the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.
特性
IUPAC Name |
(2S)-2-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174865 | |
| Record name | Styrene oxide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | (S)-Styrene oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19138 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20780-54-5 | |
| Record name | (S)-Styrene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene oxide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styrene oxide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STYRENE OXIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5P894C84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary advantage of using biocatalysts to produce (S)-styrene oxide?
A1: Biocatalysts, such as styrene monooxygenases (SMOs), offer high enantioselectivity, predominantly producing the desired (S)-enantiomer of styrene oxide. This is crucial because the (S)-enantiomer is often the more valuable or biologically active form. [, , , , , ]
Q2: Which microorganisms are known to produce efficient styrene monooxygenases for this compound synthesis?
A2: Several bacterial species, including Pseudomonas sp. strain VLB120, Rhodococcus sp. ST-10, and Rhodococcus opacus 1CP, are known for harboring effective SMOs. These enzymes have been successfully expressed in recombinant systems, such as Escherichia coli, for enhanced this compound production. [, , , ]
Q3: What are the challenges associated with using whole-cell biocatalysts for this compound production?
A3: Styrene and this compound can be toxic to the biocatalyst, limiting productivity. Additionally, maintaining the stability and activity of the biocatalyst, especially in continuous processes, is crucial for efficient production. [, , , , ]
Q4: How can these challenges be addressed to improve biocatalytic this compound production?
A4: Several strategies have been explored, including:
- Two-liquid phase systems: Employing a water-immiscible organic phase can reduce substrate and product toxicity to the biocatalyst while simplifying downstream processing. [, , , ]
- Biofilm reactors: Cultivating the biocatalyst as a biofilm enhances its stability and tolerance to toxic compounds, enabling continuous production. [, , ]
- Metabolic engineering: Optimizing the expression of the styrene monooxygenase and related genes in the biocatalyst can enhance its activity and stability. [, ]
- In situ product removal: Techniques like adsorption can alleviate product inhibition and drive the reaction towards higher yields. []
Q5: Besides styrene monooxygenases, what other enzymes are involved in the biocatalytic production of this compound?
A5: While SMOs are directly responsible for styrene epoxidation, other enzymes play a role in multi-step biosynthetic pathways:
- Phenylalanine ammonia lyase (PAL) and ferulic acid decarboxylase (FDC): These enzymes can convert L-phenylalanine to styrene, providing an alternative substrate source from renewable feedstocks. []
- Styrene oxide isomerase (SOI): This enzyme can catalyze the isomerization of (R)-styrene oxide to phenylacetaldehyde, enabling enantiopure this compound production from a racemic mixture. [, ]
- Epoxide hydrolases: Certain epoxide hydrolases exhibit enantioselectivity towards either (R)- or this compound, enabling their separation and the production of enantiopure this compound from a racemic mixture. [, , , , , , , ]
Q6: How do styrene monooxygenases catalyze the epoxidation of styrene?
A6: SMOs typically consist of two components: a reductase (StyB) and an oxygenase (StyA). StyB utilizes NADH to reduce FAD, which then delivers electrons to the oxygenase component. StyA, containing a Rieske non-heme iron center, activates molecular oxygen and catalyzes the stereospecific insertion of an oxygen atom into the styrene double bond, forming this compound. [, ]
Q7: How do epoxide hydrolases exhibit enantioselectivity towards styrene oxide?
A8: Epoxide hydrolases catalyze the addition of water to epoxides, yielding vicinal diols. Their enantioselectivity stems from differences in the binding affinities and catalytic efficiencies for the two enantiomers of styrene oxide. Some epoxide hydrolases preferentially hydrolyze (R)-styrene oxide, leaving enantiopure this compound. Conversely, others favor this compound hydrolysis, leading to the accumulation of (R)-styrene oxide. [, , , , ]
Q8: What factors influence the activity and stability of epoxide hydrolases?
A8: Various factors can affect epoxide hydrolase activity and stability:
- Temperature: Different epoxide hydrolases have optimal temperatures for activity, and some exhibit cold-adapted properties, retaining significant activity at low temperatures. []
- pH: Epoxide hydrolases also have specific pH optima for activity and can be sensitive to extreme pH values. [, ]
- Organic solvents: The presence of organic solvents, often used in two-liquid phase biotransformations, can impact enzyme activity and stability. [, ]
- Detergents: Adding detergents like Tween 20 can enhance epoxide hydrolase activity and enantioselectivity. [, ]
- Immobilization: Immobilizing epoxide hydrolases on nanoparticles or nanofibers can increase their stability and reusability. []
Q9: What is the molecular formula, weight, and spectroscopic data for this compound?
A9:
Q10: What analytical methods are commonly used to analyze and quantify this compound?
A10: Several analytical techniques are employed for this compound analysis and quantification:
- Gas chromatography (GC): GC, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), enables separation and quantification of styrene oxide enantiomers, especially when combined with chiral stationary phases. [, , , , ]
- High-performance liquid chromatography (HPLC): Chiral HPLC, utilizing chiral stationary phases, allows for the separation and quantification of styrene oxide enantiomers. [, ]
- Gas chromatography-mass spectrometry with selected ion monitoring (GC-MS/SIM): This technique offers high sensitivity and selectivity for detecting and quantifying styrene oxide enantiomers in complex mixtures. []
Q11: What is the importance of analytical method validation in the context of this compound production?
A11: Analytical method validation ensures the accuracy, precision, specificity, linearity, and robustness of the methods used to quantify this compound. This is crucial for:
Q12: What are the known safety and toxicity concerns associated with styrene and this compound?
A12:
- Styrene: Classified as a potential human carcinogen, styrene can cause respiratory irritation, central nervous system effects, and liver damage. [, ]
- Styrene oxide: Both enantiomers of styrene oxide are considered toxic. (R)-styrene oxide generally exhibits higher toxicity, particularly in the liver. [, ]
Q13: What precautions should be taken when handling styrene and this compound?
A13: Proper safety measures are crucial:
Q14: What are the environmental concerns associated with styrene and its derivatives?
A14: Styrene and its derivatives can pose environmental risks:
Q15: How can the environmental impact of this compound production be mitigated?
A15: Implementing sustainable practices can minimize environmental impact:
Q16: What are the potential future directions for research on this compound production?
A16: Ongoing research focuses on:
- Discovery of novel biocatalysts: Exploring diverse microbial sources, such as metagenomic libraries, can lead to the identification of new and improved enzymes for this compound production. []
- Enzyme engineering: Protein engineering techniques can be used to enhance the activity, stability, enantioselectivity, and substrate scope of styrene monooxygenases and epoxide hydrolases. []
- Process intensification: Developing more efficient and sustainable biocatalytic processes, including the use of continuous flow reactors and in situ product removal techniques, is crucial for industrial-scale production. [, , ]
Q17: What are some of the potential applications of this compound?
A17: this compound serves as a valuable chiral synthon in the synthesis of various compounds, including:
- Pharmaceuticals: this compound is a precursor for the synthesis of pharmaceuticals, such as the analgesic agent ohmefentanyl, which exhibits high affinity and selectivity for opioid mu receptors. []
Q18: How do different scientific disciplines contribute to the advancement of this compound research?
A18: Research on this compound production benefits from a multidisciplinary approach:
- Biotechnology and microbiology: Identifying and engineering efficient biocatalysts, such as styrene monooxygenases and epoxide hydrolases, is crucial for sustainable and selective production. [, , , , ]
- Chemical engineering: Developing and optimizing bioprocesses, including reactor design, downstream processing, and process control, is essential for scaling up production and ensuring economic viability. [, , , , , , , ]
- Analytical chemistry: Accurate and sensitive analytical methods are needed to monitor biocatalytic reactions, characterize intermediates and products, and ensure product quality. [, , , , ]
- Computational chemistry: Modeling enzyme-substrate interactions and reaction mechanisms can guide protein engineering efforts and provide insights into enzyme function. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)



![Benz[a]anthracene-d12](/img/structure/B49388.png)




![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)


